5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid
Description
5-(tert-Butoxycarbonyl)-5-azaspiro[35]nonane-8-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a spirocyclic framework
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(11(16)17)9-14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJOBDBLUZYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The Boc group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions might use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It can serve as a precursor for bioactive compounds that may have biological activity. Medicine: Industry: Its use in chemical synthesis and material science can lead to the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would vary based on the final product and its intended use.
Comparison with Similar Compounds
5-(Boc)-5-azaspiro[2.5]octane-7-carboxylic acid: Similar structure but with a different ring size.
5-(Boc)-5-azaspiro[3.4]octane-8-carboxylic acid: Similar spirocyclic framework but with a different substitution pattern.
Uniqueness: 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is unique due to its specific combination of the Boc protecting group and the spirocyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is a compound belonging to the spirocyclic family, which has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid features a unique spirocyclic structure that contributes to its biological properties. The compound's structural integrity allows it to interact with various biological targets, making it a candidate for drug development.
Research indicates that compounds with similar azaspiro structures often act as modulators of key biological pathways. For instance, studies on related compounds have shown that they can function as agonists for the Farnesoid X receptor (FXR), which plays a significant role in lipid metabolism and glucose homeostasis .
Pharmacological Effects
The pharmacological effects of 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid include:
- Antitumor Activity : Similar spirocyclic compounds have demonstrated antitumor effects, particularly in leukemia models .
- Metabolic Regulation : As an FXR agonist, it may help regulate bile acid synthesis and improve liver function in conditions like nonalcoholic steatohepatitis (NASH) .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays showed that derivatives of 5-(tert-butoxycarbonyl)-5-azaspiro[3.5]nonane exhibited significant activity against various cancer cell lines, suggesting potential as anticancer agents.
- In Vivo Efficacy : Animal models have indicated that this compound can significantly reduce markers of liver damage and improve metabolic profiles when administered at specific dosages .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
